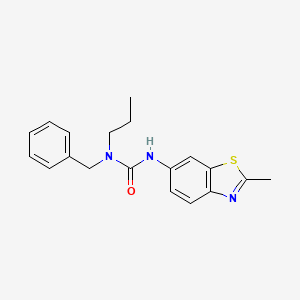
1-Benzyl-3-(2-methyl-1,3-benzothiazol-6-yl)-1-propylurea
Overview
Description
1-Benzyl-3-(2-methyl-1,3-benzothiazol-6-yl)-1-propylurea is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzyl group, a methyl group, and a propylurea moiety, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(2-methyl-1,3-benzothiazol-6-yl)-1-propylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Formation of Propylurea Moiety: The propylurea moiety can be synthesized by reacting propylamine with an isocyanate or by using a urea derivative.
Final Coupling: The final step involves coupling the benzothiazole core with the propylurea moiety using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time can be optimized to maximize yield.
Purification Techniques: Techniques such as recrystallization, column chromatography, and HPLC (high-performance liquid chromatography) can be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(2-methyl-1,3-benzothiazol-6-yl)-1-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
1-Benzyl-3-(2-methyl-1,3-benzothiazol-6-yl)-1-propylurea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: Used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-methyl-1,3-benzothiazol-6-yl)-1-propylurea involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate specific enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence various cellular pathways, including signal transduction, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(2-methyl-1,3-benzothiazol-6-yl)-1-propylurea: shares structural similarities with other benzothiazole derivatives, such as:
Uniqueness
- Unique Functional Groups : The presence of the benzyl, methyl, and propylurea groups makes this compound unique compared to other benzothiazole derivatives.
- Versatility : Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its versatility.
Properties
IUPAC Name |
1-benzyl-3-(2-methyl-1,3-benzothiazol-6-yl)-1-propylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-3-11-22(13-15-7-5-4-6-8-15)19(23)21-16-9-10-17-18(12-16)24-14(2)20-17/h4-10,12H,3,11,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLSRGYUEHAHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4771468.png)
![(5Z)-3-(4-ethoxyphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4771469.png)
![2-(3-fluorophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4771483.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone](/img/structure/B4771486.png)
![2-{[4-(allyloxy)benzoyl]amino}-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4771487.png)
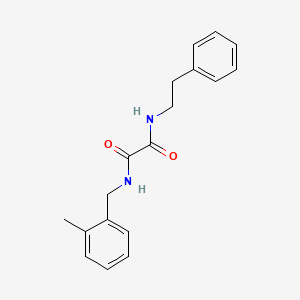
![(2E)-2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]prop-2-enenitrile](/img/structure/B4771503.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,6-dichlorophenyl)propanamide](/img/structure/B4771505.png)
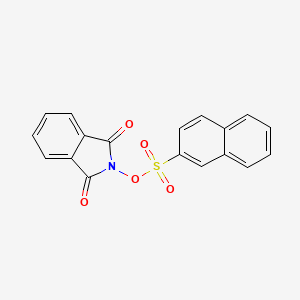
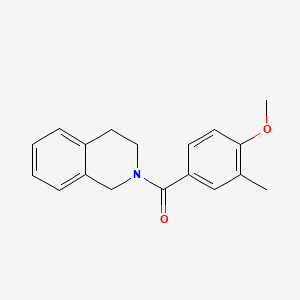
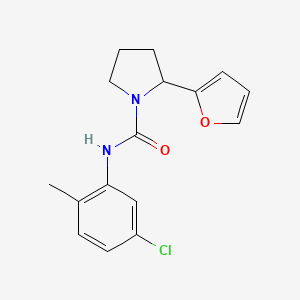
![N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE](/img/structure/B4771537.png)
![10-benzyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B4771554.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4771556.png)
